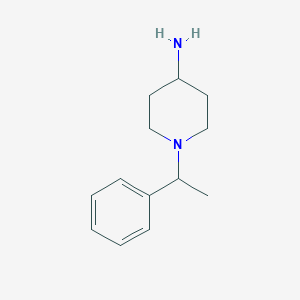

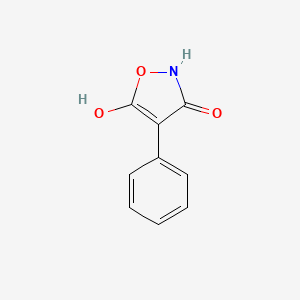

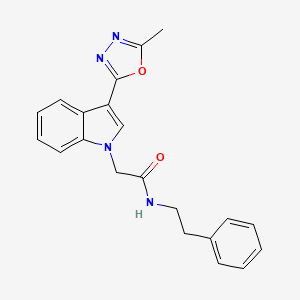

![molecular formula C14H18N4O3S2 B2651046 N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 868974-02-1](/img/structure/B2651046.png)

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. In the case of similar compounds, their structures were characterized by IR, MS, 1H-NMR, 13C-NMR, and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For similar compounds, properties such as melting point, boiling point, and density have been reported .Aplicaciones Científicas De Investigación

Intramolecular Cyclization and Heterocycle Synthesis

Research has shown the potential of similar compounds in the synthesis of heterocyclic compounds through intramolecular cyclization. For instance, the reaction of related compounds with bases can lead to the formation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate, indicating the utility in generating novel heterocycles which are valuable in pharmaceutical chemistry (Remizov et al., 2019).

Inhibition of Carbonic Anhydrase Isozymes

The inhibition of carbonic anhydrase (CA) is a therapeutic strategy for various disorders. Derivatives similar to the compound have been synthesized and found to inhibit human carbonic anhydrase isozymes I and II effectively. This finding suggests a potential application in treating conditions like glaucoma, epilepsy, obesity, and cancer, showcasing the compound's relevance in medicinal chemistry and enzyme inhibition (Altıntop et al., 2017).

Antimicrobial Activity

The synthesis and evaluation of new fused thiazolo[3,2-b]triazine and related derivatives have demonstrated significant antimicrobial activity against bacterial and fungal strains. This underscores the compound's potential in developing new antimicrobial agents, contributing to the ongoing fight against resistant microbial infections (El-Shehry et al., 2020).

Vasodilator Action of Furoxans

Research into furoxans, compounds related to the structure , has revealed their vasodilator action, mediated by the generation of nitric oxide (NO) from chemical reactions with thiols. This mechanism suggests potential therapeutic applications for cardiovascular diseases, offering insights into the design of nitrovasodilators (Feelisch et al., 1992).

Central Nervous System Activity

Studies on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, similar to the compound of interest, have found them to possess significant antidepressant and anxiolytic properties. This indicates the compound's potential utility in developing new treatments for mental health disorders, offering an alternative to traditional CNS drugs (Clerici et al., 2001).

Propiedades

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S2/c1-9(2)6-11(19)16-13-17-18-14(23-13)22-8-12(20)15-7-10-4-3-5-21-10/h3-5,9H,6-8H2,1-2H3,(H,15,20)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQPIFKIXMGYAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

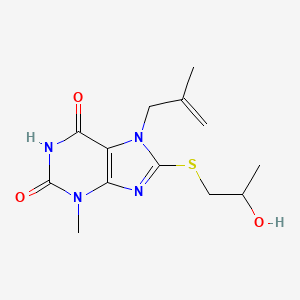

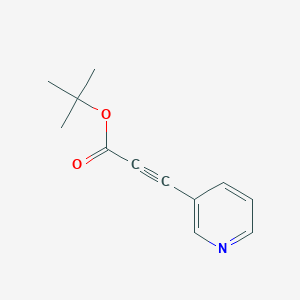

![2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650968.png)

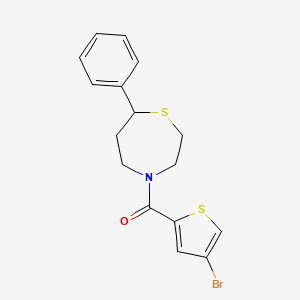

![(1S,6R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2650974.png)

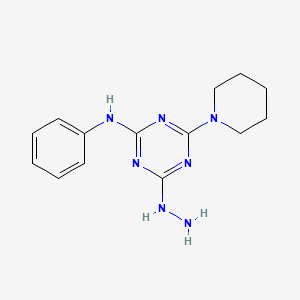

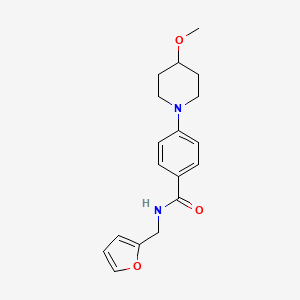

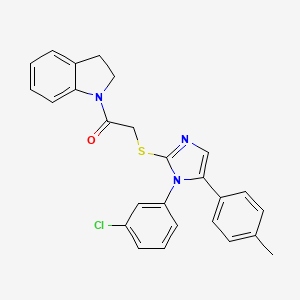

![N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2650976.png)

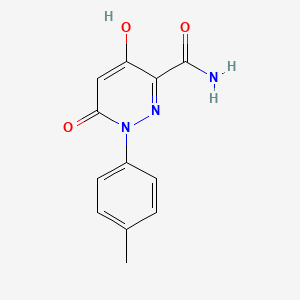

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2650985.png)